3-Amino-7-chloro-2-methylquinoline Dihydrochloride

Description

Development History of Aminoquinoline Derivatives

The development of aminoquinoline derivatives represents a critical chapter in medicinal chemistry, with roots tracing back to the early 20th century. The 4-aminoquinoline scaffold emerged as a foundational structure for antimalarial agents such as chloroquine and hydroxychloroquine, which dominated tropical medicine for decades. However, the structural flexibility of the quinoline ring system enabled chemists to explore substitutions at various positions, leading to derivatives with diverse pharmacological profiles.

In the early 2000s, advances in synthetic organic chemistry facilitated the systematic modification of quinoline cores. For instance, the 2002 patent application for 4-aminoquinoline compounds marked a pivotal moment in rational drug design, emphasizing the importance of amino group positioning and halogen substitutions. These efforts laid the groundwork for subsequent exploration of non-4-aminoquinoline derivatives, including the 3-amino-7-chloro-2-methylquinoline framework. The introduction of methyl groups at the 2-position and chlorine at the 7-position represented a strategic departure from classical antimalarial quinolines, targeting improved bioavailability and reduced susceptibility to resistance mechanisms.

Discovery and Positioning in Quinoline Research

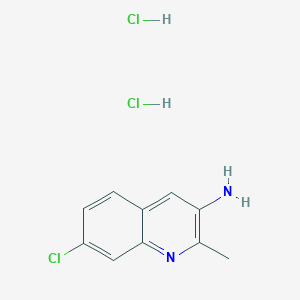

3-Amino-7-chloro-2-methylquinoline dihydrochloride (CAS 1296950-72-5) was first synthesized as part of a broader effort to optimize quinoline-based therapeutics for multifactorial diseases. Its structural distinction lies in the unique substitution pattern:

- A chlorine atom at the 7-position, enhancing electron-withdrawing effects

- A methyl group at the 2-position, contributing to steric stabilization

- An amino group at the 3-position, enabling hydrogen bonding interactions

This configuration positions the compound at the intersection of three research trajectories:

- Antiparasitic drug development : Building on 7-chloroquinoline scaffolds with proven activity against Plasmodium species

- Kinase inhibition : Leveraging the 2-methylquinoline motif observed in tyrosine kinase inhibitors

- Hybrid pharmacophores : Incorporating structural elements amenable to molecular hybridization strategies

Key synthetic milestones include the 2014 publication of its dihydrochloride salt synthesis, which improved aqueous solubility for biological testing.

Historical Uses and Research Evolution

While not yet commercially deployed, this compound has served as:

- A chemical probe for studying quinoline-protein interactions in neurological disorders

- A precursor in the synthesis of fused heterocyclic systems via cyclocondensation reactions

- A model compound for optimizing Ullmann-type amination reactions in halogenated quinolines

Recent applications in materials science have exploited its fluorescence properties when complexed with transition metals, particularly in sensor technologies.

Scientific Significance in Medicinal Chemistry

The compound's significance stems from three key attributes:

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₁Cl₃N₂ | |

| Molecular weight | 265.6 g/mol | |

| Parent compound | 7-Chloro-2-methylquinolin-3-amine | |

| Synthetic yield (optimal) | 72% |

Synthetic versatility : The 3-amino group enables facile derivatization via:

Bioisosteric potential : Serves as a chlorinated analog of tryptophan kinase inhibitors, with improved metabolic stability over indole-containing compounds.

Multitarget engagement : Preliminary studies suggest simultaneous modulation of:

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-chloro-2-methylquinolin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2.2ClH/c1-6-9(12)4-7-2-3-8(11)5-10(7)13-6;;/h2-5H,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQYTQOXEUQNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-2-methylquinoline Dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-2-methylquinoline.

Amination Reaction: The introduction of the amino group at the 3-position is achieved through an amination reaction. This can be done using reagents like ammonia or amines under suitable conditions.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.

Purification: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-chloro-2-methylquinoline Dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different amine derivatives.

Substitution: The chloro group at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Nucleophiles: Amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-amino-7-chloro-2-methylquinoline dihydrochloride exhibits significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for development as an antibacterial agent. The mechanism of action may involve interference with bacterial enzyme systems or disruption of cell membrane integrity .

Case Studies on Antimicrobial Activity

- Study A : A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed a notable zone of inhibition, indicating strong antibacterial activity.

- Study B : Another investigation focused on the structure-activity relationship (SAR) of quinoline derivatives, revealing that modifications to the amino and chloro groups significantly enhanced antimicrobial potency.

Antimalarial Properties

The compound has also been evaluated for its antimalarial activity. Quinoline derivatives are known for their effectiveness against malaria parasites, and this compound is no exception.

Case Studies on Antimalarial Activity

- Study C : In vitro assays demonstrated that this compound exhibits moderate to high antimalarial activity with IC50 values below 100 μM, with some derivatives showing even higher efficacy .

- Study D : A comparative analysis highlighted that the compound's structural features contribute to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

Anticancer Activity

This compound has shown promise in cancer research due to its cytotoxic effects against various cancer cell lines.

Case Studies on Anticancer Activity

- Study E : The compound was tested against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. Results indicated that it exerts significant cytotoxicity, particularly against MCF-7 cells .

- Study F : Further investigations revealed that the compound may act as an inhibitor of metabolic enzymes involved in cancer cell proliferation, suggesting potential therapeutic applications in oncology.

Synthetic Chemistry Applications

In addition to its biological activities, this compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex organic molecules.

Synthesis Techniques

- The use of ultrasound irradiation in synthesizing new derivatives has shown advantages over traditional methods by enhancing reaction yields and purity .

- The compound can be utilized in click chemistry approaches to create diverse libraries of quinoline derivatives with potential biological activities.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Amino-7-chloro-2-methylquinoline Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with 3-Amino-7-chloro-2-methylquinoline dihydrochloride:

3-Amino-7-methylquinoline Dihydrochloride

- Substituents: 3-Amino, 7-methyl (vs. 7-chloro in the target compound).

- Molecular Formula : C₁₀H₁₀N₂·2HCl.

- CAS Number : 1296950-60-1 .

- Simpler synthesis due to the absence of halogenation steps.

7-Fluoro-2-hydrazino-3-methylquinoline Hydrochloride

- Substituents: 7-Fluoro, 2-hydrazino, 3-methyl.

- Molecular Formula : C₁₀H₁₀FN₃·HCl.

- CAS Number : 1171659-05-4 .

- Key Differences: Fluorine at position 7 (smaller and more electronegative than chlorine) may enhance metabolic stability. The hydrazino group at position 2 introduces distinct reactivity, such as susceptibility to oxidation or conjugation.

7-[(3-Aminomethyl)phenoxy)methyl]quinolin-2-amine Dihydrochloride (Compound 10)

Comparative Analysis of Physicochemical and Functional Properties

| Property | This compound | 3-Amino-7-methylquinoline Dihydrochloride | 7-Fluoro-2-hydrazino-3-methylquinoline Hydrochloride | Compound 10 |

|---|---|---|---|---|

| Electron-Withdrawing Group | Chlorine (position 7) | Methyl (position 7) | Fluorine (position 7) | Phenoxy (position 7) |

| Lipophilicity (Predicted) | High (Cl substituent) | Moderate (Me substituent) | Moderate (F substituent) | Low (polar phenoxy group) |

| Solubility | Enhanced by dihydrochloride salt | Enhanced by dihydrochloride salt | Moderate (monohydrochloride salt) | Enhanced by dihydrochloride salt |

| Synthetic Complexity | Requires chlorination steps | Simpler synthesis | Requires fluorination and hydrazine coupling | Multi-step coupling and deprotection |

Biological Activity

3-Amino-7-chloro-2-methylquinoline dihydrochloride is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include an amino group at the 3-position and a chloro group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications, including antimicrobial and anticancer properties.

- Molecular Formula : C10H11Cl2N2

- Molecular Weight : 232.12 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can bind to various enzymes and receptors, potentially modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects in various disease models .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has demonstrated significant antibacterial and antifungal activities against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | High inhibition |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | < 50 | High selectivity | |

| HCT-116 (Colon Carcinoma) | < 100 | Moderate selectivity | |

| HeLa (Cervical Carcinoma) | < 100 | Moderate selectivity |

The most active derivatives exhibited IC50 values below 50 µM, indicating strong potential for further development as anticancer agents.

Case Studies

- Antimicrobial Evaluation : A study synthesized several derivatives of 7-chloroquinoline using ultrasound irradiation and evaluated their antimicrobial activity. Among these derivatives, those containing the amino group at the 3-position showed enhanced activity against Candida albicans compared to their counterparts lacking this modification .

- Anticancer Studies : In another investigation, compounds derived from 3-amino-7-chloro-2-methylquinoline were tested for their cytotoxic effects on MCF-7 and HCT-116 cell lines. The results indicated that certain derivatives led to significant cell death at lower concentrations, suggesting a potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-7-chloro-2-methylquinoline Dihydrochloride, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 7-chloro-2-methylquinoline with hydrazine hydrate under reflux conditions in ethanol, followed by hydrochloric acid treatment to form the dihydrochloride salt . Purity is ensured through techniques like HPLC (>98% purity) and NMR spectroscopy to confirm structural integrity. Safety protocols, including handling corrosive reagents (e.g., HCl) in fume hoods, should be followed .

Q. How is the compound characterized structurally and functionally in early-stage research?

- Methodological Answer : Characterization involves:

- Spectroscopy : H/C NMR to confirm substituent positions and proton environments.

- Mass Spectrometry : High-resolution MS for molecular weight validation.

- Elemental Analysis : To verify Cl and N content.

- Thermogravimetric Analysis (TGA) : Assess stability under thermal stress .

Q. What preliminary biological assays are used to evaluate its potential bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with MIC values reported.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC.

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in halogen-substituted quinoline synthesis?

- Methodological Answer : Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency.

- Catalyst Use : PdCl(PPh) or PCy for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Temperature Control : Reflux at 80–100°C for 12–24 hours maximizes conversion.

- Workup : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates products (Table 1, ). Contradictions in yield may arise from competing side reactions (e.g., over-oxidation), requiring TLC monitoring .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer : Discrepancies (e.g., variable IC values) are addressed by:

- Standardized Assays : Replicating experiments under identical conditions (e.g., cell line passage number, serum concentration).

- Structural Confirmation : Re-examining compound purity via X-ray crystallography.

- SAR Studies : Modifying substituents (e.g., replacing Cl with F) to isolate activity contributors .

Q. How do substituent positions (e.g., 7-Cl vs. 8-CH) influence binding affinity in enzyme targets?

- Methodological Answer : Computational and experimental approaches are combined:

- Molecular Docking : AutoDock Vina predicts interactions with active sites (e.g., PI3Kδ inhibitors).

- Synthetic Analogues : Synthesize derivatives (e.g., 7-F, 8-CHCH) and compare IC values.

- Crystallography : Co-crystallization with target enzymes (e.g., kinases) reveals steric/electronic effects of substituents .

Q. What analytical methods validate oxidative/reductive stability during storage and handling?

- Methodological Answer : Stability studies involve:

- Forced Degradation : Expose to HO (oxidation) or NaBH (reduction) and monitor via LC-MS.

- Accelerated Aging : Store at 40°C/75% RH for 6 months, assessing degradation products.

- EPR Spectroscopy : Detect free radicals in oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.